1,2-O-异丙基-α-D-木糖呋喃糖

描述

Synthesis Analysis

The synthesis of 1,2-O-Isopropylidene-alpha-D-xylofuranose involves protective group chemistry, starting from D-xylose. Protective groups are employed to temporarily mask functional groups within a molecule, preventing unwanted reactions and facilitating the desired transformation of other sites within the molecule. For instance, the synthesis of D-xylose labeled with tritium in the 5 position, and its derivatives, showcases the utility of 1,2-O-Isopropylidene-alpha-D-xylofuranose in synthesizing labeled compounds for research purposes (Bochkov & Rodionov, 1975).

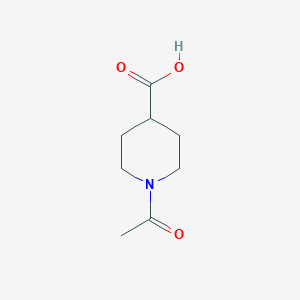

Molecular Structure Analysis

The crystal and molecular structure of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose reveals a dimeric form in the crystalline state, demonstrating the compound's ability to undergo self-aldol condensation to form a cyclic acetal-hemiacetal structure. This structural feature is significant as it influences the reactivity and the type of reactions the compound can undergo (Shalaby, Fronczek, & Younathan, 1994).

Chemical Reactions and Properties

1,2-O-Isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including catalytic enantioselective reactions, showcasing its role as a chiral catalyst. The compound's derivatives have been used to catalyze enantioselective additions of diethylzinc to aldehydes, highlighting its application in asymmetric synthesis (Cho & Kim, 1996).

科学研究应用

用于合成 D-木糖-5-3H 及其衍生物,这些衍生物对于科学研究应用具有重要意义(Bochkov 和 Rodionov,1975).

该化合物还参与环二烯、α-氯亚硝基化合物和 (+)-艾巴地丁的合成(Hall 等人,2000).

用于合成 1-脱氧-d-木酮糖,这是异戊二烯生物合成中甲基赤藓糖醇磷酸途径中的关键代谢物(Hoeffler 等人,2001).

该化合物用于用十三氟庚环氧乙烷烷基化部分受保护的木糖呋喃糖和四元醇(Kefurt 等人,2001).

它在研究不寻常的环化机制和区域选择性开环中具有应用(Cooke 等人,1992).

它可用作高度缩合环状碳水化合物的合成前体(Cordeiro 等人,2007).

它的衍生物可用于研究配合物中呋喃糖环的结构和构象(Burnett 等人,1996).

它用于保护邻苯二甲醛的一个醛基,从而产生可分离的非对映异构体和对映体纯核苷类似物(Ewing 等人,2000).

它可以作为实现骨架多样性的碳水化合物中间体,并作为生产新类似物和药物的起始剂(Cordeiro 等人,2006).

该化合物为形成碳-磷键和合成各种化合物提供了一条新途径(Seo,1983).

它的衍生物是对乙基锌加成到脂肪族和芳香族醛上的高效手性催化剂(Cho 和 Kim,1996).

它用于科学研究,以研究磷酸化糖中的辐射损伤(Celalyan-Berthier 等人,1987).

3,5-二氢-1,2-O-异丙基-α-D-木糖呋喃糖的开环聚合导致合成[3→5]-D-木聚糖,这是一类新的不可水解多糖(Uryu 等人,1984).

它通过自醛醇缩合形成二聚环状缩醛-半缩醛结构(Shalaby 等人,1994).

它用于化学反应以生产各种产品,例如双(5-醛-1,2-O-异丙基-α-D-木-戊糖呋喃糖)(Inch,1967).

从中衍生的 1,2,3,4-四-O-乙酰-5-硫代-D-木吡喃糖用于合成抗血栓剂(Bozo 等人,1998).

二膦 3,5-二脱氧-1,2-O-异丙基-3,5-双(二(2-甲氧基苯基)膦基)-α-D-木糖呋喃糖被合成用于钯(II)配合物中,作为共聚和三元共聚中的催化剂前体(Muñoz-Moreno 等人,2008).

已经研究了 1,2-O-异丙基-5-O-对甲苯磺酰基-α-D-木糖呋喃糖及其衍生物中甲苯磺酰基侧链的取向(Cox 等人,1997).

用氘化铝锂还原它得到 5-氘代-D-木糖,进一步降解为 1-氘代乙醇(Lemieux 和 Howard,1963).

由锌盐介导的 1,2-O-异丙基-α-D-木糖呋喃糖的 Mitsunobu 反应在 C-5 位以良好的收率生成所需的产物(Moravcova 等人,2000).

作用机制

Target of Action

The primary target of 1,2-O-Isopropylidene-alpha-D-xylofuranose is the AMP-activated protein kinase alpha (AMPKα) . AMPKα plays a crucial role in cellular energy homeostasis and is a key regulator of metabolism .

Mode of Action

1,2-O-Isopropylidene-alpha-D-xylofuranose interacts with its target, AMPKα, by stimulating its activity . This interaction leads to an increase in the rate of glucose transport in a non-insulin-dependent manner .

Biochemical Pathways

The activation of AMPKα by 1,2-O-Isopropylidene-alpha-D-xylofuranose affects the glucose uptake pathway . This results in an increased rate of glucose transport into cells, particularly in muscle cells .

Result of Action

The activation of AMPKα and the subsequent increase in glucose transport lead to a higher availability of glucose in cells . This can have significant implications for energy production and utilization within these cells .

安全和危害

未来方向

The search for novel antihyperglycemic drugs is intense, and D-xylose, a derivative of 1,2-O-Isopropylidene-alpha-D-xylofuranose, has been found to increase the rate of glucose transport in a non-insulin-dependent manner in rat and human myotubes in vitro . This suggests potential future directions in the development of new treatments for type 2 diabetes mellitus.

属性

IUPAC Name |

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUQZVBVVJJRKM-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885111 | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Isopropylidene-alpha-D-xylofuranose | |

CAS RN |

20031-21-4 | |

| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-O-Isopropylidene-α-D-xylofuranose a valuable starting material in carbohydrate chemistry?

A1: 1,2-O-Isopropylidene-α-D-xylofuranose is a readily available, inexpensive carbohydrate that can be easily transformed into more complex molecules. Its value lies in the presence of the isopropylidene protecting group, which selectively protects the 1,2-hydroxyl groups and allows for selective modifications at other positions. This enables chemists to access a wide range of structurally diverse carbohydrate derivatives. [, , , , ].

Q2: Can you give some examples of how 1,2-O-Isopropylidene-α-D-xylofuranose has been used to synthesize complex molecules?

A2: Certainly! Researchers have successfully transformed 1,2-O-Isopropylidene-α-D-xylofuranose into various valuable compounds. One notable example is its conversion into cyclic enamine derivatives. These derivatives serve as highly reactive intermediates that readily react with diverse nucleophiles (oxygen, nitrogen, sulfur, carbon-based nucleophiles, and even amino acids) []. This versatility makes it possible to create a library of structurally diverse, functionalized sugar molecules with potential applications in drug discovery and materials science.

Q3: What are some of the key reactions that 1,2-O-Isopropylidene-α-D-xylofuranose can undergo?

A3: 1,2-O-Isopropylidene-α-D-xylofuranose exhibits versatility in various reactions:

- Tosylation: It can be selectively tosylated at the 5-position, a crucial step in preparing it for further transformations. [, ].

- Intramolecular Cyclization: The 5-O-tosyl derivative can undergo base-catalyzed intramolecular cyclization to form a reactive cyclic enamine. This highly reactive intermediate is the key to accessing a variety of functionalized sugar derivatives [, ].

- Nucleophilic Attack: The cyclic enamine readily reacts with diverse nucleophiles in a regio- and stereospecific manner, leading to the formation of functionalized sugar derivatives with diverse structures [].

- Glycosylation: Appropriately protected derivatives can act as glycosyl donors in glycosylation reactions, enabling the construction of complex oligosaccharides [].

Q4: Are there any structural features of the molecules derived from 1,2-O-Isopropylidene-α-D-xylofuranose that make them potentially useful?

A4: Yes, the polycyclic sugar derivatives synthesized from 1,2-O-Isopropylidene-α-D-xylofuranose often possess constrained structures and dense functionalization. These features are particularly appealing in drug discovery, as they can contribute to increased target specificity, improved binding affinity, and enhanced pharmacological properties [].

Q5: Beyond drug discovery, are there other potential applications for these derivatives?

A5: The unique structural features of these carbohydrate derivatives, such as rigidity and defined stereochemistry, make them interesting candidates for applications in materials science. For example, they could potentially serve as chiral building blocks for synthesizing novel polymers, catalysts, or other materials with tailored properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)